
3-Methyl-L-valine-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-L-valine-d9 is a deuterated form of 3-Methyl-L-valine, an amino acid derivative. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in metabolic studies and environmental pollutant detection. The chemical formula for this compound is C6H14ClNO2, and it is often used in its hydrochloride form.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-L-valine-d9 can be achieved through several synthetic routes. One common method involves the Strecker amino acid synthesis, where an aldehyde reacts with cyanide in the presence of ammonia to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid .
Another method involves the microbial preparation of D-valine, which can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial processes due to their high stereo selectivity, mild reaction conditions, and environmentally friendly nature . These methods are advantageous over traditional chemical synthesis, providing higher yields and purity.
化学反应分析
Types of Reactions
3-Methyl-L-valine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
3-Methyl-L-valine-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Industry: Applied in the detection of environmental pollutants and as a standard for analytical methods.
作用机制
The mechanism of action of 3-Methyl-L-valine-d9 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
相似化合物的比较
Similar Compounds
L-Valine: A non-deuterated form of 3-Methyl-L-valine, commonly found in proteins and used in nutritional supplements.
DL-Valine: A racemic mixture of D- and L-valine, used in various industrial applications.
Uniqueness
3-Methyl-L-valine-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific studies.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC 名称 |
(2S)-2-amino-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1/i1D3,2D3,3D3 |
InChI 键 |
NPDBDJFLKKQMCM-JHIKRMASSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)(C)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)
![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)

![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)
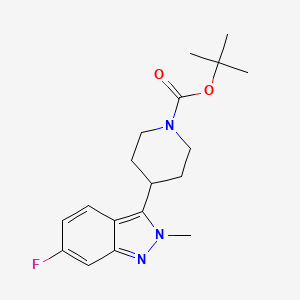

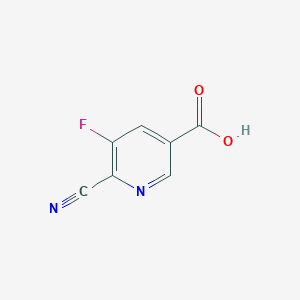
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)
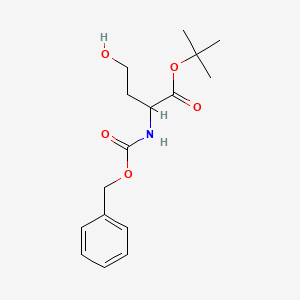

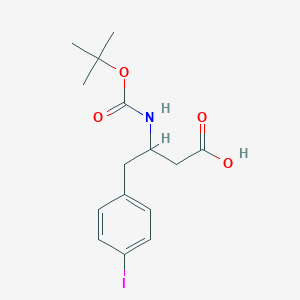
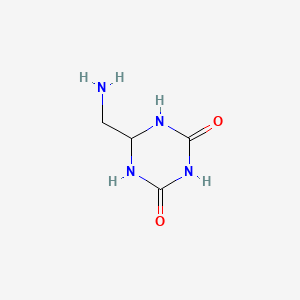
![(R)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B12283290.png)
